3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol
Description
Properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H13N5O/c8-5-1-3-12(4-2-5)6-9-7(13)11-10-6/h5H,1-4,8H2,(H2,9,10,11,13) |
InChI Key |
QQJKCXROQBSSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NNC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Cyclization Strategy
A two-step approach could be adapted from microwave-assisted methods used for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides:
- Intermediate Formation : React 4-aminopiperidine with a cyclic anhydride (e.g., succinic anhydride) to form an N-substituted imide.
- Cyclocondensation : Treat the imide intermediate with aminoguanidine hydrochloride under microwave irradiation (100–150°C, 15–30 min) to induce triazole ring closure.
- Microwave power: 300–600 W
- Solvent: Ethanol/water mixtures or DMF
- Catalysis: Organic bases (e.g., triethylamine) enhance cyclization efficiency.
Comparative Methodologies
The table below extrapolates reaction conditions from analogous 1,2,4-triazole syntheses:
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6–24 hours | 5–30 minutes |
| Temperature | 80–120°C | 100–150°C |
| Yield Range | 45–70% | 75–92% |
| Key Advantage | Scalability | Reduced side reactions |
Optimization Considerations
Amine Nucleophilicity
Tautomerism Control
X-ray crystallography of similar compounds reveals dominant 1,2,4-triazol-5-ol tautomers in solid state, stabilized by intramolecular hydrogen bonding. Solution-state NMR studies suggest pH-dependent equilibrium between triazol-5-ol and triazol-5-one forms.
Analytical Validation
Recommended characterization protocols for the target compound:
- NMR Spectroscopy :
- $$ ^1H $$: δ 1.5–2.1 ppm (piperidine CH$$_2$$), δ 6.8–7.2 ppm (triazole NH)
- $$ ^{13}C $$: δ 155–160 ppm (C-OH), δ 165–170 ppm (C=N)
- Mass Spectrometry :
- Expected [M+H]$$^+$$: m/z 226.2 (C$$9$$H$${15}$$N$$_5$$O)
- X-ray Diffraction :
Challenges and Alternatives
- Steric Hindrance : Bulky 4-aminopiperidine may reduce cyclization efficiency. Mitigation: Use high-boiling solvents (e.g., DMSO) at 130–150°C.
- Alternative Route :
- Step 1: Synthesize 5-hydroxy-1H-1,2,4-triazole-3-carboxylic acid
- Step 2: Couple with 4-aminopiperidine via EDC/HOBt activation
Chemical Reactions Analysis
Tautomerism and Prototropic Equilibria
1,2,4-Triazoles exhibit annular tautomerism, influenced by substituents and pH. For example:
-
Hydroxyl group tautomerism : The 5-hydroxy group in the triazole ring may exist in keto-enol equilibrium (Fig. 1a). NMR studies of similar compounds (e.g., 5-amino-3-(pyridin-4-yl)-1,2,4-triazole) confirm protonation-dependent tautomer shifts .
-
Amino group interactions : The 4-aminopiperidine group may participate in intramolecular hydrogen bonding, stabilizing specific tautomeric forms .
Nucleophilic Substitution Reactions
The hydroxyl group at position 5 is a potential site for nucleophilic substitution:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions could yield 5-alkoxy derivatives.
Example:
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) may form 5-acyloxy derivatives .
Condensation and Cyclization
The amino group on the piperidine ring could engage in condensation reactions:
-
Schiff base formation : Reaction with aldehydes/ketones to form imine-linked derivatives (Fig. 1b). Such reactions are common in 4-amino-1,2,4-triazoles .
-
Heterocycle synthesis : Microwave-assisted cyclization with carboxylic acids or anhydrides (e.g., succinic anhydride) to form fused triazole systems, as seen in related propanamide derivatives .
Acid-Base Reactivity
-
Protonation sites : The triazole ring’s nitrogen atoms and the piperidine amine are potential protonation sites. X-ray studies of similar compounds show pyridine protonation stabilizes the triazole ring .
-
pH-dependent solubility : The compound may exhibit enhanced solubility in acidic media due to protonation of the piperidine amine (pKa ~4–5) .
Biological Activity and Functionalization
While direct data is unavailable, structurally related 1,2,4-triazoles show antibacterial and antifungal activity. Key modifications include:
-
Sulfonamide coupling : Introducing sulfonyl groups at position 3 (via sulfonylation) to enhance bioactivity, as demonstrated in pyridine-3-sulfonamide derivatives .
-
Mannich reactions : Functionalization with formaldehyde and secondary amines to form antimicrobial Mannich bases .
Table 1: Hypothetical Reaction Pathways for 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 5-Methoxy-3-(4-aminopiperidin-1-yl)-1H-1,2,4-triazole |
| Acylation | AcCl, pyridine, RT | 5-Acetyloxy-3-(4-aminopiperidin-1-yl)-1H-1,2,4-triazole |
| Schiff base formation | Benzaldehyde, EtOH, reflux | 3-(4-Aminopiperidin-1-yl)-5-(benzylideneamino)-1H-1,2,4-triazol |
| Sulfonylation | Pyridine-3-sulfonyl chloride, K₂CO₃ | 3-(4-Aminopiperidin-1-yl)-5-(pyridin-3-sulfonamido)-1H-1,2,4-triazole |
Challenges and Research Gaps
-
Synthetic accessibility : The steric bulk of the 4-aminopiperidine group may hinder reactions at position 3.
-
Stability : The hydroxyl group may lead to oxidative degradation under harsh conditions .
-
Experimental validation : No direct studies on this compound exist; further work is needed to confirm reactivity.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is a nitrogen-containing heterocyclic compound with a 1,2,4-triazole ring substituted with a 4-aminopiperidine moiety and a hydroxyl group at the 5-position of the triazole ring. It is of interest for its potential applications in medicinal chemistry, especially in developing antifungal and antibacterial agents.
Potential Applications
3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol and its derivatives have various potential applications, including:
- Antifungal and Antibacterial Agents : Triazole compounds can inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes, making them effective against fungal pathogens like Candida and Aspergillus species. Derivatives of 1,2,4-triazoles also exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The piperidine moiety may enhance membrane permeability and cellular uptake, increasing the compound's efficacy.
- Anti-Alzheimer's Agents: Several heterocyclic scaffolds like pyrrolidines, quinolines, and pyrazoles have been attached to donepezil to explore the chemical space around donepezil .
- Anticancer Activity: Derivatives based on 3-(4-aminopiperidin-1-yl)methyl magnolol have been synthesized and evaluated for anticancer activity. Compound 30, one such derivative, showed potent antiproliferative activities on H460, HCC827, and H1975 cell lines .
Interaction Studies
Interaction studies have focused on the compound's binding affinity to biological targets, utilizing molecular docking simulations and enzyme inhibition assays to evaluate its interaction with target proteins involved in fungal and bacterial metabolism. Results indicate promising interactions that could lead to effective inhibitors against pathogenic organisms.
Structural comparison
Several compounds share structural similarities with 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-1H-1,2,4-triazole | Basic triazole structure without piperidine | Primarily studied for antifungal activity |
| 4-Aminopiperidine | Piperidine ring without triazole | Used in various pharmaceutical applications |
| 5-Fluoro-1H-1,2,4-triazole | Fluorine substitution at position 5 | Enhanced lipophilicity and potential bioactivity |
| 3-(Aminomethyl)-1H-pyrazole | Pyrazole instead of triazole | Different heterocyclic framework impacting activity |
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperidine/Triazole Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Solubility : The dihydrochloride form of the parent compound offers superior aqueous solubility compared to neutral analogues like 3-methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol .
- Bioactivity : Piperazine-substituted derivatives (e.g., 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine) exhibit enhanced basicity, favoring interactions with acidic residues in kinase active sites .
Functional Analogues with Thiol/Thione Modifications
Key Observations :
- Cation Effects : Potassium salts (e.g., compound Ia in ) show higher biological activity than sodium counterparts due to better ion-pair interactions .
- Thione vs. Thiol : Thione derivatives (e.g., 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones) exhibit broader antimicrobial activity, likely due to sulfur’s nucleophilic reactivity .
Pharmacologically Active Analogues
Table 3: Kinase-Targeting Analogues
Key Observations :
Biological Activity
3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is a nitrogen-containing heterocyclic compound notable for its potential biological activities. Its structure features a triazole ring and a piperidine moiety, which contribute to its pharmacological properties. This compound has garnered interest primarily for its antifungal and antibacterial activities, as well as its potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is CHNO. The presence of the hydroxyl group at the 5-position of the triazole ring enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 183.21 g/mol |
| SMILES | C1CN(CCC1N)C2=NNC(=O)N2 |
| InChI | InChI=1S/C7H13N5O/c8-5-1-3... |
The biological activity of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is primarily attributed to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, making it effective against various pathogens such as Candida and Aspergillus species. Additionally, the piperidine component may enhance membrane permeability, facilitating better cellular uptake and efficacy against bacterial strains.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been shown to effectively inhibit the growth of several fungal strains through enzyme inhibition assays. For instance, studies have demonstrated its effectiveness against Candida albicans and Aspergillus niger, with IC50 values indicating potent antifungal activity.
Antibacterial Activity
In terms of antibacterial properties, 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol has been evaluated against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth, with mechanisms likely involving disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. The triazole scaffold has been linked to antiangiogenic activity and antiproliferative effects against various cancer cell lines. For example, derivatives containing the triazole core have displayed significant activity against breast cancer (MCF-7), colon cancer (SW480), and lung cancer (A549) cell lines in vitro .
Case Study: Anticancer Activity
A study synthesized a series of triazole derivatives and evaluated their anticancer effects using the XTT assay. Results indicated that certain substitutions on the triazole core enhanced cytotoxicity against cancer cells, highlighting the importance of structural modifications for improving biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-1H-1,2,4-triazole | Basic triazole structure without piperidine | Primarily studied for antifungal activity |
| 4-Aminopiperidine | Piperidine ring without triazole | Used in various pharmaceutical applications |
| 5-Fluoro-1H-1,2,4-triazole | Fluorine substitution at position 5 | Enhanced lipophilicity and potential bioactivity |
| 3-(Aminomethyl)-1H-pyrazole | Pyrazole instead of triazole | Different heterocyclic framework impacting activity |
The unique combination of piperidine and triazole functionalities in 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol may offer synergistic effects that enhance its biological activity compared to simpler analogs.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via multi-step reactions involving cyclization and functionalization. A key intermediate is 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide, which is prepared by refluxing isopropyl esters with hydrazine hydrate in propan-2-ol for 3–4 hours . Optimization includes:
- Catalyst selection : Acetic acid for Schiff base formation during hydrazide derivatization .
- Purification : Column chromatography or recrystallization for isolating enantiomerically pure forms.
- Yield improvement : Temperature control (60–80°C) and stoichiometric adjustments of aromatic aldehydes .
Q. Which spectroscopic and analytical techniques are critical for characterizing 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol?
Methodological Answer:
- 1H/13C-NMR : To confirm proton environments and carbon frameworks, particularly the triazole ring and piperidine substituents .
- Elemental analysis (CHNS) : Validates empirical formulas (e.g., C, H, N, S content) with ≤0.4% deviation from theoretical values .
- Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]+ at m/z 254.1) and fragmentation patterns .
- Chromatography (HPLC) : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How is the biological activity of triazole derivatives like 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol initially screened?
Methodological Answer:
- In vitro assays : Antifungal activity via agar dilution against Candida albicans (MIC ≤ 12.5 µg/mL) .
- In vivo models : Forced swim tests in rats (dose: 100 mg/kg) to evaluate actoprotective effects, with swimming time and post-test recovery metrics .
- Reference standards : Riboxin® (inosine) as a positive control for fatigue resistance studies .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol with kinase targets like AAK1?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with catalytic lysine (K39) and hydrophobic contacts with the ATP-binding pocket .
- MD simulations : GROMACS for 100-ns trajectories to assess stability (RMSD ≤ 2.0 Å) and binding free energy (MM-PBSA) .
- Pharmacophore mapping : Align triazole and aminopiperidine moieties with critical kinase subpockets .
Q. How do structural modifications (e.g., substituent variations) impact the pharmacological profile of this compound?
Methodological Answer: Substituent effects are analyzed via SAR studies:
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Chlorobenzylidene | Maintains actoprotective activity | |
| 3-Nitrobenzylidene | Reduces activity (fatigue exacerbation) | |
| 4-Fluorobenzylthio | Enhances antifungal potency (MIC ↓ 50%) | |
| Methodology: |
Q. How can crystallographic tools resolve contradictions in reported structural data for triazole derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELX suite (SHELXL for refinement) to determine bond lengths (e.g., N-N triazole bonds: 1.31–1.35 Å) and torsional angles .
- ORTEP-3 : Generate thermal ellipsoid plots to validate disorder modeling (e.g., piperidine ring conformers) .
- Twinned data refinement : HKLF 5 format in SHELXL to handle pseudo-merohedral twinning .
Q. What experimental strategies address discrepancies in reported biological activities of triazole analogs?
Methodological Answer:
- Standardized protocols : Harmonize assay conditions (e.g., pH 7.4 PBS buffer, 37°C) across labs .
- Negative controls : Include solvent-only groups to rule out excipient interference .
- Meta-analysis : Use RevMan or R to pool data from multiple studies, applying random-effects models for heterogeneity (I² < 50%) .
Q. How can researchers design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from 2.5 to 1.8, enhancing solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450 liabilities (e.g., t1/2 > 60 min) .
- Pro-drug strategies : Acetylate the 5-hydroxyl group for enhanced bioavailability, with hydrolysis studies in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
